(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups and its ease of removal under mild basic conditions . The biphenyl-4-yl substituent on the β-carbon of the butanoic acid backbone distinguishes this compound from simpler phenyl-substituted analogs. This structural feature enhances hydrophobicity and may influence interactions with aromatic residues in target proteins, making it valuable in drug discovery and biomaterial research.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOZLXFVEJEANM-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The 2-chlorotritylchloride resin (1.4 mmol/g loading) is the preferred solid support due to its high stability under Fmoc chemistry conditions. The resin is pre-swollen in dry dichloromethane (DCM) for 30 minutes before coupling the first amino acid. A 0.8-equivalent solution of Fmoc-protected β-amino acid (e.g., Fmoc-β-homo-phenylalanine derivatives) and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM/N,N-dimethylformamide* (DMF) (4:1 v/v) is added to the resin. The reaction proceeds for 2–4 hours under agitation, achieving >95% loading efficiency.
Deprotection and Elongation Cycles
After initial coupling, the Fmoc group is removed using 20% piperidine in DMF (2 × 30 minutes). Subsequent amino acid couplings employ 3.5 equivalents of Fmoc-protected building blocks activated with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of DIPEA. Each coupling cycle requires 40 minutes, with real-time monitoring via Kaiser or chloranil tests to confirm completion.
Table 1: Key Reagents for SPPS
Biphenyl Group Introduction
The biphenyl-4-yl moiety is introduced via Suzuki-Miyaura cross-coupling or direct alkylation. For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between a boronic acid-functionalized intermediate and iodobenzene. Alternatively, alkylation with 4-bromobiphenyl in the presence of cesium carbonate (Cs₂CO₃) achieves regioselective substitution.
Solution-Phase Synthesis
Fmoc Protection of β-Amino Acids
The (S)-3-amino-4-([1,1'-biphenyl]-4-yl)butanoic acid precursor is synthesized via asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts (e.g., Ru-BINAP complexes). The free amine is then protected with Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in DMF, yielding the Fmoc-β-amino acid derivative.
Carbodiimide-Mediated Coupling
The target compound is assembled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group for nucleophilic attack by the biphenyl-containing amine. Reactions are conducted in anhydrous DMF at 0°C to minimize racemization, achieving yields of 70–85%.
Stereochemical Control
Chiral Auxiliaries
Chiral oxazolidinones or Evans auxiliaries enforce (S)-configuration at the β-carbon. For example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one directs asymmetric alkylation of the β-position, followed by auxiliary removal via hydrolysis.
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired (R)-enantiomer from racemic mixtures, enriching the (S)-isomer to >99% enantiomeric excess (ee).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient). The target compound elutes at 12–14 minutes under 60% acetonitrile, with purity >98% confirmed by UV-Vis at 254 nm.
Table 2: HPLC Parameters
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (5 µm, 250 × 4.6 mm) | 0.1% TFA in H₂O/MeCN | 1 mL/min | 12–14 min | >98% |
Recrystallization
Alternative purification involves recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with a melting point of 182–184°C.
Challenges and Mitigation Strategies
Racemization
The β-amino group is prone to racemization during activation. Using low temperatures (0°C), in situ activation, and additives like HOBt reduces epimerization to <2%.
Solubility Issues
The biphenyl moiety induces hydrophobicity, necessitating DMF/DCM mixtures (3:1 v/v) for homogeneous reactions.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
The compound is primarily utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is a widely used protecting group because it can be easily removed under mild basic conditions. This property makes it suitable for solid-phase peptide synthesis (SPPS), where the controlled assembly of peptides is crucial. The use of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid allows for the formation of complex peptides that may exhibit specific biological activities .
1.2 Drug Development
Research indicates that compounds derived from this structure have potential applications in drug development, particularly as inhibitors or modulators of biological pathways. For instance, studies have shown that related compounds can act as inhibitors of enzymes involved in cancer and other diseases, highlighting their therapeutic potential .
Structural Biology
2.1 Protein Interaction Studies
The unique biphenyl moiety present in this compound can facilitate interactions with protein targets, making it useful in structural biology studies. By modifying the compound's structure, researchers can explore how these interactions influence protein function and stability, providing insights into molecular mechanisms underlying various biological processes .
Material Science
3.1 Organic Electronics
The biphenyl structure also lends itself to applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of compounds like this compound can be tuned for optimal performance in these devices .
Case Studies
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π stacking interactions, while the Fmoc group can enhance the compound’s stability and solubility. These interactions facilitate the compound’s binding to its target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related Fmoc-protected amino acid derivatives, highlighting differences in substituents, molecular weights, and applications:
Impact of Substituents on Physicochemical Properties
- Electron Effects : The trifluoromethyl group in CAS 270065-81-1 introduces strong electron-withdrawing effects, which can stabilize charge interactions in enzymatic binding pockets .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound involves several steps, including the protection of functional groups and coupling reactions. The following table summarizes the key steps involved in the synthesis:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 9H-Fluoren-9-ol, DIPEA, DCM | 77% |
| 2 | EDC, DMAP, DCM | 62% |
| 3 | Coupling with biphenyl derivative | 64% |
These steps illustrate the complexity and efficiency of synthesizing this compound, which is crucial for further biological evaluations.
Biological Activity
The biological activity of this compound has been investigated in various studies. Notably, its potential as an anti-inflammatory and anticancer agent has garnered attention.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study highlighted that similar compounds demonstrated inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators.
Anticancer Activity
The anticancer potential of this compound was evaluated through various assays. Here are some notable findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 2.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 1.5 | Inhibition of cell proliferation |
These results suggest that the compound may induce apoptosis in cancer cells while inhibiting their growth.
Case Studies
Several case studies have been published that detail the biological effects of similar compounds with a focus on their therapeutic applications:
- Case Study on Inhibition of Tumor Growth : A study conducted on mice models treated with related compounds showed a significant reduction in tumor size compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis and inhibit angiogenesis.
- Clinical Trials : Preliminary clinical trials involving patients with inflammatory diseases have shown promising results regarding the safety and efficacy of related derivatives. Participants reported reduced symptoms and improved quality of life metrics.
Q & A
Q. What are the implications of using this compound in bioconjugation or prodrug design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
